2-(Azetidin-1-yl)-5-nitrobenzaldehyde
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Overview
Description
2-(Azetidin-1-yl)-5-nitrobenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with an azetidine ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the benzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cycloaddition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(Azetidin-1-yl)-5-nitrobenzoic acid.
Reduction: 2-(Azetidin-1-yl)-5-aminobenzaldehyde.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-nitrobenzaldehyde involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The azetidine ring may also enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its broad biological activity, including antimicrobial and anticancer properties.
2-(Azetidin-1-yl)-5-aminobenzaldehyde: A reduced form of 2-(Azetidin-1-yl)-5-nitrobenzaldehyde with potential biological activity.
2-(Azetidin-1-yl)-5-nitrobenzoic acid:
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C10H10N2O3/c13-7-8-6-9(12(14)15)2-3-10(8)11-4-1-5-11/h2-3,6-7H,1,4-5H2 |
InChI Key |
NOOHYVBDBMMBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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